N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, a fluorobenzamide moiety, and a tert-butylcarbamoyl group, which collectively contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The tert-butylcarbamoyl group is introduced via carbamoylation reactions, often using tert-butyl isocyanate as a reagent. The final step involves the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole ring and fluorobenzamide moiety enable it to bind to specific active sites, modulating the activity of target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain an aromatic ring with substituents, but differ in their functional groups and overall structure.
tert-Butyl carbamate: Shares the tert-butylcarbamoyl group but lacks the oxadiazole and fluorobenzamide moieties.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, structurally different but functionally similar in terms of binding to metal ions.
Uniqueness
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, fluorobenzamide moiety, and tert-butylcarbamoyl group makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-16(2,3)19-12(22)9-25-15-21-20-13(24-15)8-18-14(23)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZAPGCFKBWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.